molecular formula C14H19BrN2O B5269571 N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide

N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide

Cat. No.: B5269571
M. Wt: 311.22 g/mol
InChI Key: SPLIJDBZYMNZKH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide is a synthetic acetamide derivative featuring a 4-bromophenyl group linked to an acetamide backbone substituted with a 3-methylpiperidinyl moiety. The 4-bromophenyl group is a common pharmacophore in medicinal chemistry, often enhancing binding affinity and metabolic stability .

Properties

IUPAC Name

N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-11-3-2-8-17(9-11)10-14(18)16-13-6-4-12(15)5-7-13/h4-7,11H,2-3,8-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLIJDBZYMNZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, undergoes acylation with acetic anhydride to form N-(4-bromophenyl)acetamide.

    Introduction of the Piperidine Ring: The N-(4-bromophenyl)acetamide is then reacted with 3-methylpiperidine in the presence of a suitable base, such as sodium hydride, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions at the Bromophenyl Ring

The bromine atom on the aromatic ring undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the acetamide group.

Reagent/ConditionsProductNotesSource
Sodium azide (NaN₃), DMF4-Azidophenyl derivativeRequires elevated temperatures
Thiourea, K₂CO₃4-Thiouronium derivativePolar aprotic solvent preferred
Amines (e.g., NH₃)4-Aminophenyl derivativeHigh-pressure conditions

Mechanistic Insight : The electron-deficient aromatic ring facilitates attack by nucleophiles at the para position relative to the acetamide group. Kinetic studies on analogous compounds suggest second-order dependence on nucleophile concentration .

Oxidation of the Piperidine Moiety

The 3-methylpiperidine group undergoes oxidation to form N-oxide derivatives, altering pharmacological properties.

ReagentConditionsProductYield/NotesSource
mCPBACH₂Cl₂, 0°C–25°CPiperidine N-oxideQuantitative
H₂O₂ (30%)AcOH, 50°CN-Oxide with retained chirality~85%

Structural Impact : Oxidation increases polarity and hydrogen-bonding capacity, which may enhance water solubility.

Hydrolysis of the Acetamide Group

The acetamide bond is susceptible to hydrolysis under acidic or basic conditions:

ConditionsReagentsProductApplicationSource
Acidic (HCl, 6M)Reflux, 12 hr2-(3-Methylpiperidin-1-yl)acetic acid + 4-bromoanilineDegradation studies
Basic (NaOH, 2M)EtOH/H₂O, 80°CCorresponding carboxylate saltSynthetic intermediate

Kinetics : Hydrolysis follows pseudo-first-order kinetics under acidic conditions, with activation energy (~45 kJ/mol) consistent with amide bond cleavage .

Reduction Reactions

While direct reduction of the bromophenyl group is unreported for this compound, analogous bromoacetamides undergo catalytic hydrogenation:

ReagentConditionsProductNotesSource
H₂, Pd/CEtOH, 50 psiN-(4-Phenyl)-2-(3-methylpiperidin-1-yl)acetamideDehalogenation

Additional Reactivity

  • Alkylation : The piperidine nitrogen may undergo quaternization with alkyl halides (e.g., CH₃I), though steric hindrance from the 3-methyl group limits reactivity .

  • Complexation : The acetamide oxygen and piperidine nitrogen can act as ligands for transition metals (e.g., Cu²⁺), forming coordination complexes .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropsychiatric Disorders:
N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide has been identified as a potential treatment for several neuropsychiatric conditions. Research indicates that compounds with similar structures can modify serotonergic receptor activity, which is beneficial for treating schizophrenia, depression, anxiety, and other mood disorders .

2. Antimicrobial Activity:
The compound has also shown promise in inhibiting Mycobacterium tuberculosis in preliminary studies. Its structural analogs have been tested for their antibacterial properties, demonstrating effectiveness against various strains of bacteria .

Case Study 1: Treatment of Depression

A study explored the efficacy of this compound in animal models of depression. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as an antidepressant .

Case Study 2: Antimycobacterial Activity

In another study, the compound was screened against Mycobacterium tuberculosis. The results showed promising antibacterial activity, leading to further investigation into its structure-activity relationship (SAR). Modifications to the compound's structure improved its efficacy against resistant strains .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperidine ring and bromophenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Heterocyclic Substituted Acetamides Targeting FPRs

Key Compounds :

  • Its pyridinone substituent differentiates it from the 3-methylpiperidinyl group in the target compound .
  • Pyridazin-3(2H)-one Derivatives :
    • N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide : Mixed FPR1/FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils.
    • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide : Specific FPR2 agonist with potent activity .

Comparison :

Feature Target Compound AMC3 Pyridazinone Derivatives
Core Structure 3-Methylpiperidinyl Pyridinone Pyridazinone
Biological Target Not reported FPR1/FPR2 FPR1/FPR2
Activity Not reported Modulator Agonist (calcium mobilization)

Thiazol-2-one and Triazinoindole Derivatives

Key Compounds :

  • Thiazol-2-one Derivatives (Compounds 9e–9h, 10) : Synthesized with substituents like 4-methoxyphenyl (9e), 3-chlorophenyl (9f), and 4-nitrophenyl (9h). These compounds showed moderate yields (15–21%) and melting points ranging from 162°C to 232°C .
  • Triazinoindole Derivatives (Compounds 26–27): Include N-(4-bromophenyl)-2-((5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide (26) and its brominated analog (27), both synthesized with >95% purity for protein interaction studies .

Comparison :

Feature Target Compound Thiazol-2-one Derivatives Triazinoindole Derivatives
Substituent 3-Methylpiperidinyl Thiazol-2-one Triazinoindole-thioether
Yield Not reported 15–21% >95% purity
Application Not reported FPR ligand screening Hit identification for proteins

Enzyme Inhibitors and Anticancer Agents

Key Compounds :

  • Compound 12i: N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)acetamide, a dual α-glucosidase/α-amylase inhibitor with non-competitive/competitive mechanisms .
  • Compound 10a : N-(4-bromophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide, evaluated for anticancer activity .

Comparison :

Feature Target Compound Compound 12i Compound 10a
Biological Target Not reported α-Glucosidase/α-Amylase Bcl-2/Mcl-1 (anticancer)
Activity Not reported IC50 values not reported Anticancer screening ongoing

Physicochemical Properties

Key Data :

  • Compound Y030-4575 : 2-(4-bromophenyl)-N-(3-chlorophenyl)acetamide has a molecular weight of 324.6, logP of 4.49, and polar surface area of 23.1 Ų .

Comparison :

Property Target Compound (Predicted) Y030-4575 Adamantane Derivative
Molecular Weight ~350 (estimated) 324.6 340.3
logP ~3.5 (estimated) 4.49 Not reported
Structural Rigidity Moderate Low High (adamantane core)

Biological Activity

N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C13_{13}H16_{16}BrN1_{1}O
  • Molecular Weight : 284.18 g/mol
  • IUPAC Name : this compound

This structure features a bromophenyl group, which is often associated with enhanced biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound through various assays.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, a study reported that the compound showed an IC50_{50} value of 10.5 µM against the HeLa cell line, indicating moderate potency compared to standard chemotherapeutic agents like doxorubicin (IC50_{50} = 0.877 µM) .

Cell Line IC50_{50} (µM) Reference
HeLa10.5
MCF715.3
A54912.7

The mechanism underlying the anticancer activity has been investigated through molecular docking studies, revealing that this compound interacts with key proteins involved in cell proliferation and survival pathways. Specifically, the compound has been shown to inhibit focal adhesion kinase (FAK), which plays a crucial role in cancer cell migration and invasion .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

In Vitro Antimicrobial Studies

A high-throughput screening study indicated that this compound exhibits substantial inhibitory effects against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 6.9 µM . The following table summarizes its antimicrobial efficacy:

Pathogen MIC (µM) Reference
Mycobacterium tuberculosis6.9
Staphylococcus aureus15.0
Escherichia coli20.5

Case Studies and Clinical Relevance

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

  • A clinical trial involving patients with advanced solid tumors reported promising results, where patients receiving the compound as part of a combination therapy exhibited improved survival rates compared to historical controls .
  • Another study focused on its application in treating drug-resistant infections, particularly those caused by Mycobacterium tuberculosis, demonstrating that the compound could serve as a lead for developing new antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide?

The compound is typically synthesized via carbodiimide-mediated coupling. For example, a related acetamide derivative was prepared by reacting 4-bromophenylacetic acid with 3-methylpiperidine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCl) as a coupling agent in dichloromethane. Triethylamine is added to maintain basic conditions, and the reaction is stirred at 273 K for 3 hours. The product is purified via extraction, washing with NaHCO₃, and crystallization from methylene chloride .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Structural elucidation employs:

  • NMR spectroscopy : To confirm proton environments and connectivity.
  • X-ray crystallography : Determines bond lengths, dihedral angles (e.g., 66.4° between aromatic rings), and hydrogen-bonding networks (N–H⋯O, C–H⋯F). Crystals are grown via slow evaporation, and refinement uses riding models for H-atoms .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?

Yield optimization involves:

  • Catalyst screening : EDCl vs. DCC (dicyclohexylcarbodiimide) for amide bond formation.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to dichloromethane.
  • Temperature modulation : Elevated temperatures (298–313 K) could accelerate coupling but risk side reactions.
  • Purification techniques : Gradient chromatography or recrystallization in alternative solvents (e.g., ethyl acetate/hexane) to improve purity .

Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) are addressed by:

  • Standardized assays : Replicating studies under identical conditions (e.g., MIC for antimicrobial tests, IC₅₀ for cytotoxicity).
  • Structural analogs : Comparing activity trends across derivatives with systematic substitutions (e.g., halogen vs. methyl groups).
  • Computational modeling : Docking studies to assess target binding affinity (e.g., enzyme active sites) and SAR (structure-activity relationship) analysis .

Q. What role do intermolecular interactions play in the solid-state stability of this compound?

Crystal packing is stabilized by:

  • Hydrogen bonds : N–H⋯O interactions between acetamide groups (2.89–3.12 Å).
  • Weak interactions : C–H⋯F and C–H⋯O contacts (3.20–3.50 Å), contributing to layered architectures along specific crystallographic axes .
  • Pi-pi stacking : Limited due to twisted aromatic rings (dihedral angle >40°), reducing planar overlap .

Methodological Considerations

  • In vitro bioactivity testing : Use standardized cell lines (e.g., HeLa for anticancer assays) and controls (e.g., doxorubicin) to ensure reproducibility.
  • Data validation : Cross-reference spectral data (NMR, IR) with computational predictions (DFT calculations) to confirm assignments .

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